EG01377 free base
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Overview
Description
Molecular Structure Analysis
The molecular formula of EG01377 is C26H30N6O6S2 . The exact mass is 586.17 and the molecular weight is 586.682 . The chemical structure can be represented by the SMILES string: O=S(C1=CC(C2=CC=C(CN)C=C2)=CC3=C1OCC3)(NC4=C(C(NC@@H/N)C(O)=O)=O)SC=C4)=O .Physical And Chemical Properties Analysis
EG01377 has a molecular weight of 586.68 and its molecular formula is C26H30N6O6S2 . The compound is soluble in DMSO .Scientific Research Applications
Microarray Data Management and Analysis
EG01377 free base's applications in microarray data management and analysis are significant. The BASE (BioArray Software Environment) is an example of a comprehensive local microarray data repository and analysis application that efficiently manages information and data analysis in microarray experiments. It tracks materials from biosource through extraction and labelling to raw data and analysis. This software is essential for the systematic use of collected data in microarray experiments (Vallon-Christersson et al., 2009).
Meshless Methods in Engineering and Technology
In engineering and technology, the Element-Free Galerkin (EFG) method, a popular meshless method, has made significant strides. The EFG method's features and scientific fundamentals are essential for various applications, including the enforcement of essential boundary conditions, discretization, and integration. This method demonstrates the adaptability and precision of EG01377 free base in applications involving complex engineering and technology computations (Liu Hong-sheng, 2007).
Database Management in Genetics
The p53 gene mutation database is an example of EG01377 free base's application in genetics research. This database compiles over 2,500 mutations in the p53 gene of human tumors and tumor cell lines, offering a comprehensive resource for genetic research. The database is a crucial tool for tracking genetic mutations and understanding their implications in various diseases (Hollstein et al., 1994).
Nucleic Acids Research
EG01377 free base plays a role in the study of nucleic acids. Research involving RNA secondary structure predictions and nearest-neighbor (NN) thermodynamics heavily relies on EG01377 free base for accurate and efficient analysis. This area of study is pivotal in understanding genetic information processing and manipulation (Hopfinger et al., 2020).
Free-Energy Calculations in Molecular Dynamics
The applications of EG01377 free base extend to free-energy calculations in classical molecular dynamics simulations. This is used in various research areas, including solvation thermodynamics, molecular recognition, and protein folding. Free-energy calculation is a critical component in understanding molecular interactions and reactions (Hansen & Van Gunsteren, 2014).
Safety And Hazards
The safety data sheet for EG01377 indicates that it may cause serious eye irritation . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure .
Relevant Papers The paper “Peptides Derived from Vascular Endothelial Growth Factor B Show Potent Binding to Neuropilin‐1” discusses the role of EG01377 in inhibiting VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR . Another article titled “EG01377 is a Selective Neuropilin-1 (NRP1) Inhibitor” also provides valuable insights into the potential applications of EG01377 .
properties
CAS RN |
2227996-00-9 |
---|---|
Product Name |
EG01377 free base |
Molecular Formula |
C26H30N6O6S2 |
Molecular Weight |
586.682 |
IUPAC Name |
(3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine |
InChI |
InChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1 |
InChI Key |
SEXUXSMBJLNXIR-FQEVSTJZSA-N |
SMILES |
N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
EG01377; EG-01377; EG 01377; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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